molecular formula C6H11N B14416138 Aziridine, 1,-(1-butenyl)-, (Z)- CAS No. 80839-94-7

Aziridine, 1,-(1-butenyl)-, (Z)-

Cat. No.: B14416138
CAS No.: 80839-94-7
M. Wt: 97.16 g/mol
InChI Key: ZOJXHLVIYWZLQK-ARJAWSKDSA-N
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Description

Aziridine, 1,-(1-butenyl)-, (Z)- is an organic compound with the molecular formula C₆H₁₁N. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aziridine, 1,-(1-butenyl)-, (Z)- typically involves the reaction of 1-butenylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring closure and formation of the aziridine ring .

Industrial Production Methods

Industrial production of Aziridine, 1,-(1-butenyl)-, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1,-(1-butenyl)-, (Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aziridine, 1,-(1-butenyl)-, (Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a cross-linking agent in biological systems.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Aziridine, 1,-(1-butenyl)-, (Z)- involves its ability to form covalent bonds with nucleophiles. The aziridine ring is highly strained, making it reactive towards nucleophilic attack. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids, leading to cross-linking and modification of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridine, 1,-(1-butenyl)-, (Z)- is unique due to its Z-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interactions with other molecules, making it valuable in specific applications where stereochemistry plays a crucial role .

Properties

CAS No.

80839-94-7

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

1-[(Z)-but-1-enyl]aziridine

InChI

InChI=1S/C6H11N/c1-2-3-4-7-5-6-7/h3-4H,2,5-6H2,1H3/b4-3-

InChI Key

ZOJXHLVIYWZLQK-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\N1CC1

Canonical SMILES

CCC=CN1CC1

Origin of Product

United States

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